Lauroylcholine iodide

Description

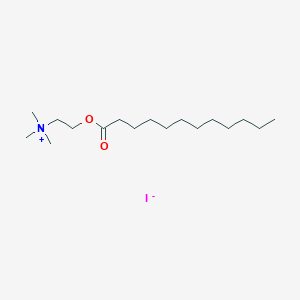

Lauroylcholine iodide is a quaternary ammonium compound formed by the esterification of choline with lauric acid (a 12-carbon saturated fatty acid) and subsequent iodidation. This compound is primarily recognized for its role as a transdermal penetration enhancer, facilitating the delivery of various therapeutic agents through the skin. Its structure comprises a hydrophilic choline head and a hydrophobic lauroyl tail, enabling interactions with both aqueous and lipid phases of the stratum corneum . Studies demonstrate that this compound disrupts the skin's lipid bilayer, thereby increasing drug permeability. Notably, it has shown synergistic effects when combined with other enhancers like oleic acid, significantly improving the transdermal delivery of lipophilic and hydrophilic drugs .

Properties

Molecular Formula |

C17H36INO2 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2-dodecanoyloxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C17H36NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QVKSTSPKPGKJHF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroylcholine iodide can be synthesized through the esterification of lauric acid with choline, followed by the addition of iodide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, lauric acid and choline, are reacted in the presence of a catalyst, and the resulting product is purified through crystallization or distillation. The final product is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Lauroylcholine iodide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

Substitution: this compound can undergo substitution reactions where one atom or group of atoms is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions, usually under mild conditions to prevent decomposition.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lauric acid derivatives, while reduction could produce lauryl alcohol. Substitution reactions can result in various halogenated compounds.

Scientific Research Applications

Lauroylcholine iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.

Biology: The compound is utilized in cell culture and molecular biology experiments to enhance the permeability of cell membranes.

Medicine: this compound is investigated for its potential use in drug delivery systems, particularly for enhancing the absorption of drugs through biological membranes.

Industry: It is employed in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of lauroylcholine iodide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering its permeability and facilitating the transport of molecules across the membrane. This property is particularly useful in drug delivery applications, where enhanced absorption is desired.

Comparison with Similar Compounds

Myristoylcholine (C14)

Palmitoylcholine (C16)

Stearoylcholine (C18)

Oleoylcholine (C18:1)

- Structure: 18-carbon monounsaturated acyl chain (cis double bond at C9).

- Performance: Unsaturation improves lipid disruption, enhancing retinoic acid delivery by ~2.0-fold. However, lauroylcholine remains superior for estradiol and nitroglycerin .

Oleic Acid

- Structure : Unsaturated fatty acid (C18:1).

- Function: A non-ester penetration enhancer that fluidizes skin lipids via disordering their packing.

- Comparison : While oleic acid enhances trifluorothymidine delivery by ~1.8-fold, lauroylcholine outperforms it for estradiol (2.5-fold vs. 1.7-fold enhancement). Synergism is observed when both are combined, boosting nitroglycerin delivery by 3.2-fold .

Sodium Lauroyl Lactylate

- Structure : Lauric acid conjugated with lactic acid and sodium.

- Function: A surfactant used in cosmetics.

Research Findings and Data Table

Table 1. Penetration Enhancement Ratios of this compound and Comparators

| Compound | Acyclovir | 17β-Estradiol | Hydrocortisone | Nitroglycerin | Retinoic Acid | Trifluorothymidine |

|---|---|---|---|---|---|---|

| Lauroylcholine | 2.8x | 2.5x | 1.9x | 2.7x | 2.1x | 2.0x |

| Myristoylcholine | 1.5x | 1.8x | 1.4x | 1.6x | 1.7x | 1.3x |

| Palmitoylcholine | 1.2x | 1.4x | 1.3x | 1.1x | 1.5x | 1.1x |

| Stearoylcholine | 1.0x | 1.1x | 1.0x | 1.0x | 1.2x | 1.0x |

| Oleoylcholine | 2.0x | 2.0x | 1.7x | 2.2x | 2.0x | 1.8x |

| Oleic Acid | 1.7x | 1.7x | 1.5x | 2.0x | 1.8x | 1.8x |

| Lauroylcholine + Oleic Acid | 3.5x | 3.0x | 2.5x | 3.2x | 2.8x | 2.6x |

Key Observations :

Chain Length Dependency : Optimal enhancement occurs with lauroylcholine (C12), as shorter (myristoyl) or longer (palmitoyl, stearoyl) chains reduce efficacy due to lipid miscibility issues .

Synergism: Lauroylcholine and oleic acid mixtures enhance drug delivery more than either compound alone, likely due to complementary mechanisms—cationic choline heads interact with polar lipids, while oleic acid disrupts nonpolar regions .

Saturation vs.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing lauroylcholine iodide in biochemical studies?

Methodological Answer:

this compound synthesis typically involves quaternization of lauroylcholine with methyl iodide under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm the acyl chain and choline moiety, coupled with mass spectrometry for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is critical due to the compound’s lack of chromophores. For reproducibility, ensure solvent-free conditions during crystallization to avoid residual impurities .

Advanced: How does this compound inhibit oxygen evolution in Photosystem II (PSII) studies, and what experimental controls are essential?

Methodological Answer:

this compound acts as a non-ionic detergent that disrupts the water-oxidizing complex (WOC) in PSII by displacing functional manganese clusters. Key controls include:

- Baseline O evolution rates using untreated PSII membranes.

- Specificity checks with alternative inhibitors (e.g., hydroxylamine) to confirm lauroylcholine’s unique mechanism.

- Reconstitution experiments to verify reversibility by re-adding Mn ions.

Transient peroxide formation assays (via amperometric detection) are recommended to monitor intermediate states during inhibition .

Basic: What analytical techniques are most reliable for quantifying this compound in mixed lipid systems?

Methodological Answer:

- Thin-layer chromatography (TLC) with iodine vapor staining for rapid qualitative assessment.

- LC-MS/MS in positive ion mode for quantitative analysis, using a C18 column and isocratic elution with methanol:water (80:20) + 0.1% formic acid.

- Fluorescent labeling (e.g., Nile Red) for confocal microscopy in membrane permeability studies.

Calibration curves must account for matrix effects from lipid bilayers .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values for this compound across PSII inhibition studies?

Methodological Answer:

Discrepancies in IC often arise from:

- Variability in PSII membrane preparation (e.g., spinach vs. pea sources). Standardize protocols using a single plant species and isolation buffers.

- Differences in detergent concentration during solubilization. Optimize using a gradient approach (0.01–0.1% w/v) to avoid micelle-induced artifacts.

- Assay temperature sensitivity . Maintain 25°C ± 0.5°C to stabilize enzyme kinetics.

Meta-analysis of raw datasets from multiple studies can identify systemic biases .

Basic: What safety and storage protocols are recommended for handling this compound?

Methodological Answer:

- Store desiccated at –20°C in amber vials to prevent hydrolysis.

- Use inert atmospheres (argon) during weighing to avoid oxidation.

- Toxicity screening via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) is advised before live-cell experiments.

Material Safety Data Sheets (MSDS) must specify first-aid measures for dermal exposure due to its surfactant properties .

Advanced: What mechanistic insights can transient absorption spectroscopy provide about this compound’s interaction with PSII?

Methodological Answer:

Time-resolved spectroscopy (fs–ns scale) reveals:

- Charge recombination kinetics between pheophytin and P680, altered by lauroylcholine’s disruption of the WOC.

- Manganese oxidation-state transitions via X-ray absorption near-edge structure (XANES) to map ligand displacement.

Pair these with electron paramagnetic resonance (EPR) to detect paramagnetic intermediates (e.g., S-state signals) .

Basic: How should researchers validate the purity of this compound batches for reproducibility?

Methodological Answer:

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Karl Fischer titration for water content (<0.5% w/w).

- FT-IR spectroscopy to detect residual hydroxyl groups from incomplete quaternization.

Batch-to-batch variability can be minimized using high-purity choline precursors (>99.9%) .

Advanced: What computational modeling approaches are suitable for predicting this compound’s membrane interaction dynamics?

Methodological Answer:

- Molecular dynamics (MD) simulations with CHARMM36 force fields to model lipid bilayer penetration.

- Density functional theory (DFT) to calculate binding energies between lauroylcholine and Mn clusters in PSII.

- Coarse-grained models for large-scale membrane remodeling studies.

Validate simulations with experimental data from neutron reflectometry or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.